molecular formula C18H18N4O2 B2654167 4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887893-62-1

4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2654167
CAS RN: 887893-62-1
M. Wt: 322.368
InChI Key: OIMXHWHRAYMLHF-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyridine ring, an oxadiazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a benzamide group (a benzene ring attached to a carboxamide group) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the oxadiazole ring and the electron-donating effects of the tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and benzamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Polymer Applications

4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide and related compounds have been extensively studied for their applications in the synthesis of polymers and materials science. For instance, derivatives of 4-tert-butylcatechol have been synthesized and used to prepare polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit remarkable solubility in a variety of polar solvents and form transparent, flexible, and tough films. They are characterized by their noncrystalline nature and useful levels of thermal stability, including high glass transition temperatures and significant weight loss temperatures in nitrogen or air, suggesting potential applications in high-performance materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Electronic and Light-Emitting Device Applications

Compounds containing the this compound structure have been investigated for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research focused on the synthesis and structural analysis of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, has shown promising results in fabricating LEDs. These materials act as efficient hole-blocking materials, contributing to the improved performance of the devices. The incorporation of these compounds in OLEDs leads to more efficient electron injection and transport, enhancing the device's overall efficiency (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, & J. Howard, 2001).

Anticancer Research

There is a growing interest in the exploration of this compound derivatives for their anticancer properties. Studies have demonstrated the synthesis and assessment of these compounds for antitumor activity. For example, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to the core structure, have been synthesized and showed promising in vitro anti-cancer activity against a panel of cell lines. This suggests the potential of these compounds as leads for the development of new anticancer drugs (Catalin V. Maftei, E. Fodor, P. Jones, C. Daniliuc, M. H. Franz, G. Kelter, H. Fiebig, M. Tamm, & I. Neda, 2016).

Future Directions

The potential applications of this compound could be vast, given the biological activities exhibited by similar compounds. It could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-18(2,3)14-8-6-12(7-9-14)15(23)20-17-22-21-16(24-17)13-5-4-10-19-11-13/h4-11H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXHWHRAYMLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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